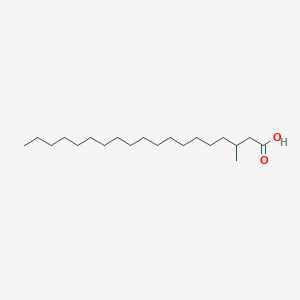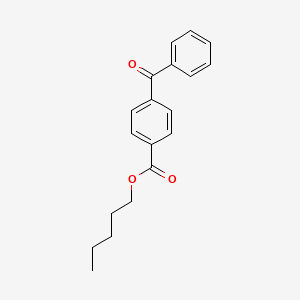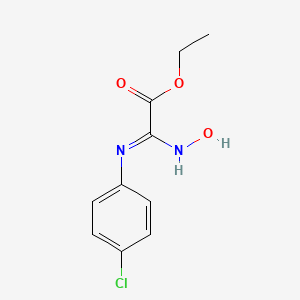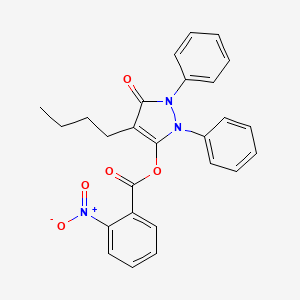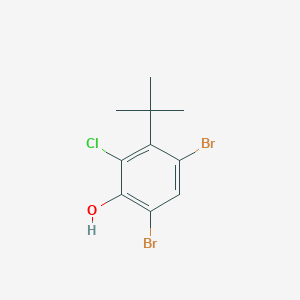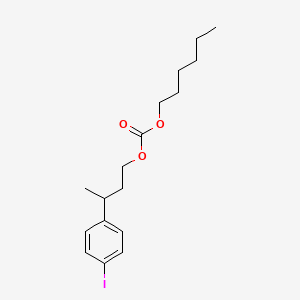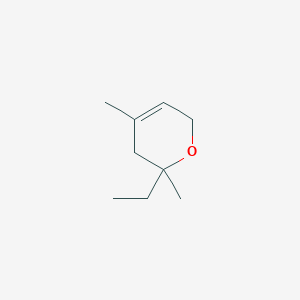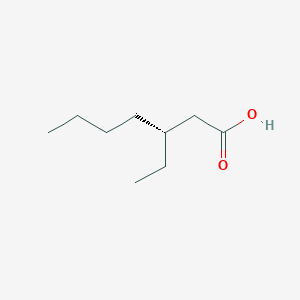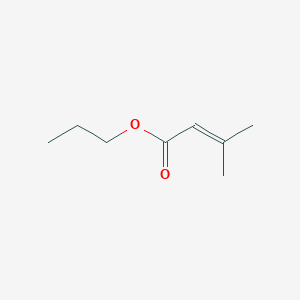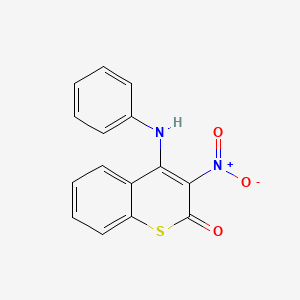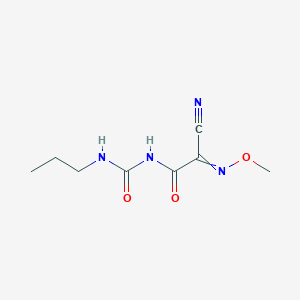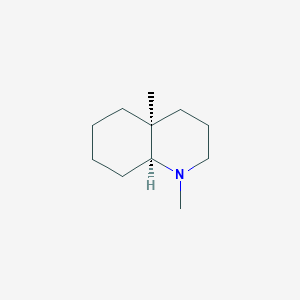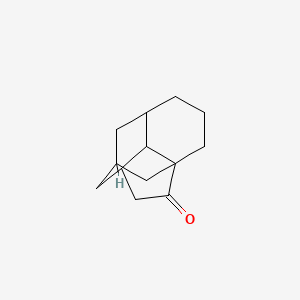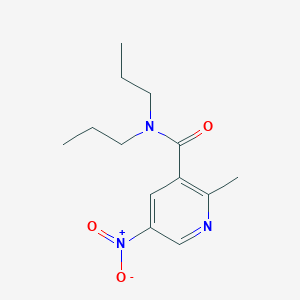
2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with dipropylamine to form the carboxamide group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N,N-dipropylpyridine-3-carboxamide, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Similar structure but lacks the carboxamide group.
N,N-Dipropyl-3-carboxamide: Similar structure but lacks the nitro group.
Uniqueness
2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
60524-42-7 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O3/c1-4-6-15(7-5-2)13(17)12-8-11(16(18)19)9-14-10(12)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
LVQZWDGLHNEORF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


